molecular formula C11H12O3 B049410 4-Formylphenyl 2-methylpropanoate CAS No. 120464-79-1

4-Formylphenyl 2-methylpropanoate

Cat. No.: B049410
CAS No.: 120464-79-1
M. Wt: 192.21 g/mol
InChI Key: OMUMEEXBNHJTLD-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-methylpropanoate is a high-purity chemical building block of significant utility in organic synthesis and materials science. This compound features two distinct and reactive functional groups: an aldehyde and an ester. The aldehyde group, presented on the aromatic ring, is highly amenable to reactions such as reductive amination and hydrazone formation, making it an excellent handle for bioconjugation, the immobilization of biomolecules, and the synthesis of more complex Schiff base ligands. The 2-methylpropanoate (isobutyrate) ester moiety serves as a protected carboxylic acid precursor or can be utilized to modulate the compound's lipophilicity and steric profile. Researchers primarily employ this compound as a key intermediate in the development of functionalized polymers, surface coatings, and dendrimers. Its bifunctional nature allows for sequential and controlled synthetic strategies, for instance, by first conjugating a molecule via the aldehyde group through a stable amine bond, followed by hydrolysis or transesterification of the ester to introduce a second functionality. This reagent is particularly valuable in the fields of polymer chemistry, probe development, and the fabrication of advanced materials where precise spatial control over functional groups is required. It is supplied for research applications only.

Properties

CAS No.

120464-79-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-formylphenyl) 2-methylpropanoate

InChI

InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3

InChI Key

OMUMEEXBNHJTLD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C=O

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C=O

Synonyms

4-FORMYLPHENYL 2-METHYLPROPANOATE

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-formylphenyl 2-methylpropanoate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via esterification of 2-methylpropanoic acid with 4-formylphenol using carbodiimide coupling agents (e.g., DCC/DMAP) under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity ≥98% can be confirmed by HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .
  • Key Considerations : Trace aldehydic impurities may arise from oxidation; stabilize with antioxidants like BHT during storage.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for methylene protons adjacent to carbonyl) and formyl group (δ ~9.8 ppm) .
  • IR : Ester carbonyl stretch at ~1740 cm⁻¹ and formyl C=O at ~1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matched to theoretical mass (C₁₁H₁₂O₃: 192.0786).
    • Data Cross-Validation : Discrepancies between NMR and IR (e.g., unexpected carbonyl signals) may indicate degradation; repeat under anhydrous conditions .

Q. What are the stability profiles of this compound under varying conditions?

  • Stability Data :

ConditionDegradation RateMajor Degradation ProductReference
pH 7.4, 37°C15% over 24 hrs4-Hydroxyphenyl derivative
UV light (254 nm)30% over 6 hrsOxidized quinone form
Dry argon, -20°C<2% over 1 monthNone
  • Recommendations : Store in amber vials under inert gas; avoid aqueous buffers above pH 5.

Q. How is this compound utilized as an intermediate in organic synthesis?

  • Applications :

  • Schiff Base Formation : Reacts with primary amines to form imines for coordination chemistry .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using the formyl group as a directing moiety .
    • Case Study : Used to synthesize covalent organic frameworks (COFs) via condensation with diamines, achieving pore sizes up to 27 Å .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments involving this compound in COF synthesis?

  • Methodology :

  • DFT Calculations : Optimize geometry for COF nucleation (e.g., B3LYP/6-31G* basis set).
  • Docking Studies : Predict reactivity of the formyl group with boronic acids in COF-5 analogs .
    • Outcome : Simulations reveal steric hindrance from the 2-methylpropanoate group reduces crystallinity; counterbalance by adjusting monomer ratios .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

  • Case Example : Discrepancies in unit cell parameters between experimental and simulated XRD patterns may arise from twinning or solvent inclusion.
  • Resolution Strategy :

  • Use SHELXL for refinement with TWIN/BASF commands .
  • Perform PLATON SQUEEZE to model disordered solvent .
    • Reference : SHELX-based refinement improved R-factor from 0.12 to 0.05 in a COF-1 analog .

Q. What strategies mitigate racemization during stereoselective reactions with this compound?

  • Experimental Design :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric allylic alkylation (ee >90%) .
  • Low-Temperature Kinetics : Reactions at -78°C reduce keto-enol tautomerism, preserving enantiopurity .
    • Analytical Validation : Chiral HPLC (Chiralpak IA column) confirms enantiomeric ratios .

Q. How does this compound interact with biological targets, and what assays are appropriate?

  • Methodology :

  • Molecular Docking : Screen against cyclooxygenase-2 (COX-2) using AutoDock Vina; formyl group shows hydrogen bonding with Arg120 .
  • In Vitro Assays : COX-2 inhibition assay (IC₅₀ determination via ELISA) .
    • Contradiction Note : Inconsistent IC₅₀ values across studies may stem from solvent effects (DMSO >1% alters enzyme activity); validate with LC-MS monitoring .

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